Methanol, [(4-methylphenyl)imino]bis-(9CI)
Description
Contextualization within Iminobismethanol Derivatives and Related Chemical Classes
Structurally, Methanol (B129727), [(4-methylphenyl)imino]bis- belongs to the class of N,N-bis(hydroxymethyl)amines. These are tertiary amines characterized by two hydroxymethyl groups bonded to the nitrogen atom illinois.edu. This classification is crucial, as the CAS name "iminobismethanol" might misleadingly suggest a structure containing two imine (C=N) bonds. Instead, the compound is a type of amino alcohol, a versatile class of compounds widely used in synthesis.
N,N-bis(hydroxymethyl)amines are related to several other key chemical classes:
Amines : As tertiary amines, they share properties with other aromatic amines like aniline (B41778) and N-methylaniline, which are foundational materials in the synthesis of dyes, polymers, and pharmaceuticals echemi.com.
Alcohols : The presence of two primary alcohol groups allows for reactions typical of alcohols, such as esterification and etherification, enabling their use as cross-linking agents or building blocks for larger polymeric structures.
Self-Eliminating Linkers : The broader class of aminobenzyl alcohol derivatives has been explored for use in constructing self-eliminating systems, where enzymatic or chemical triggers can cause the molecule to disassemble and release effector molecules, a concept valuable in drug delivery renyi.hu.
It is also important to distinguish this class from true bis(imino) compounds, such as bis(imino)pyridines and N,N'-diarylformamidines . Bis(imino)pyridine compounds feature a central pyridine ring flanked by two imine-functionalized arms and are renowned for their role as ligands in transition metal catalysis hu.edu.joacs.org. N,N'-diarylformamidines, which contain a Ar-N=CH-N-Ar core, are valuable intermediates in organic synthesis and have applications in medicinal chemistry scirp.orgresearchgate.netresearchgate.net. The distinct structural and electronic properties of these true bis(imino) compounds lead to different reactivity and applications compared to N,N-bis(hydroxymethyl)amines.
Historical Development and Evolution of Synthetic Strategies for Bis(imino)methane Analogs
While N,N-bis(hydroxymethyl)-4-methylaniline is typically synthesized by the reaction of 4-methylaniline with formaldehyde (B43269), the synthetic strategies for its structurally distinct, yet related, bis(imino)methane analogs have a rich history. The development of methods to synthesize compounds like N,N'-diarylformamidines and bis(indolyl)methanes showcases the evolution of synthetic organic chemistry towards greater efficiency and sustainability.
Early methods for formamidine (B1211174) synthesis often required harsh conditions or stoichiometric reagents. Over time, catalytic methods have become predominant. Modern strategies frequently involve the condensation of an amine with a one-carbon source, such as triethyl orthoformate, in the presence of a catalyst. A variety of catalysts have been explored to facilitate this transformation, reflecting a trend towards milder and more environmentally benign processes.
Interactive Table: Evolution of Catalysts for N,N'-Diarylformamidine Synthesis
| Catalyst | Key Advantages | Typical Conditions | Reference |
| None (High Temp) | Simplicity | High temperature, often neat or in high-boiling solvent | Historical Methods |
| FeCl₃ | Inexpensive, efficient | Ambient temperature, triethylorthoformate | scirp.org |
| CAN (Cerium (IV) Ammonium Nitrate) | Environmentally friendly (water solvent) | Ambient temperature, aqueous medium | researchgate.net |
| DABCO-based Ionic Liquids | Reusable, solvent-free conditions | Solvent-free, mild heating | researchgate.net |
Similarly, the synthesis of bis(indolyl)methanes (BIMs), which feature two indole rings attached to a central methylene group, has evolved significantly. The general strategy involves the condensation of two equivalents of indole with an aldehyde or its equivalent orientjchem.org. The historical progression has moved from strong protic or Lewis acids to a wide array of more sustainable and reusable catalysts, including ionic liquids and even natural catalysts like tamarind juice orientjchem.org. This evolution highlights a persistent drive in organic synthesis to develop practical, cost-effective, and green methodologies.
Significance of the [(4-methylphenyl)imino]bis- Moiety in Organic Synthesis and Ligand Design
The term "[(4-methylphenyl)imino]bis-" can be interpreted in two ways based on the compound's nomenclature and its functional components: the p-tolylamino group (CH₃-C₆H₄-N<) and the bis(hydroxymethyl) functionality (-N(CH₂OH)₂). Both aspects contribute significantly to different areas of chemistry.
The p-tolyl group (4-methylphenyl) is a common substituent in ligand design for transition metal complexes. When part of an imine, the electronic properties of the p-tolyl group—donating electron density via hyperconjugation—can influence the stability and reactivity of the resulting metal complex. This moiety is a key component in:
Schiff Base Ligands : These ligands, often formed by the condensation of an amine with an aldehyde or ketone, are workhorses in coordination chemistry. The electronic nature of the N-aryl substituent, such as a p-tolyl group, can tune the catalytic properties of the metal center for various reactions researchgate.netresearchgate.net.
Bis(imino)pyridine Ligands : In these highly studied "pincer" ligands, the N-aryl groups are critical for catalyst performance. Modifying these groups affects steric bulk and electronic properties, which in turn controls catalytic activity and polymer properties in olefin polymerization hu.edu.joacs.orgrsc.org. For instance, cobalt complexes with N-aryl substituents on the bis(imino)pyridine ligand show redox potentials that are strongly dependent on the electron-donating or withdrawing nature of those substituents rsc.orgresearchgate.net.
The N,N-bis(hydroxymethyl)amino functionality is significant in polymer chemistry and materials science. The two hydroxyl groups can participate in condensation reactions, making molecules like N,N-bis(hydroxymethyl)-4-methylaniline valuable as:
Cross-linking agents in the production of resins, such as aminoplast or phenolic resins.
Monomers or building blocks for synthesizing more complex polymer backbones.
Precursors for self-eliminating systems, where the aminobenzyl structure can be designed to fragment upon a specific trigger renyi.hu.
Current Research Landscape and Academic Gaps Pertaining to Methanol, [(4-methylphenyl)imino]bis-(9CI)
A survey of the current chemical literature reveals a significant academic gap concerning the specific compound Methanol, [(4-methylphenyl)imino]bis-(9CI). While its CAS number (733045-96-0) is listed in chemical supplier databases, dedicated research articles detailing its synthesis, characterization, or application are scarce lookchem.comalfa-chemistry.com. This lack of focused research suggests that it is an under-investigated chemical entity.
However, the research landscape for related classes of compounds is vibrant and expansive.
Bis(imino)pyridine Metal Complexes : This remains a highly active area of research. Current studies focus on tuning the ligand framework to control catalytic activity for a range of reactions, including olefin polymerization, hydrosilylation, and hydrogenation rsc.orgupenn.eduacs.org. Iron and cobalt complexes are of particular interest as catalysts based on more abundant and less expensive metals hu.edu.joacs.org.
Formamidines and Amidines : Research into formamidines continues due to their importance as synthetic intermediates and their prevalence in biologically active molecules. Recent work explores novel, greener synthetic methods and their application in medicinal chemistry and materials science researchgate.net.
Tertiary Amines in Drug Discovery : The synthesis of complex tertiary amines is a major focus in the pharmaceutical industry illinois.edu. New catalytic methods that allow for the late-stage functionalization of molecules to create tertiary amines are highly sought after to accelerate the drug discovery process.
The primary academic gap, therefore, is the direct study of N,N-bis(hydroxymethyl)-4-methylaniline itself. Future research could explore its potential as a specialized monomer, a cross-linking agent with tailored properties due to the p-tolyl group, or as a building block in supramolecular or materials chemistry.
Theoretical Frameworks for Understanding the Reactivity and Structure of Bis(imino) Compounds
Theoretical and computational chemistry provides indispensable tools for understanding the structure, bonding, and reactivity of bis(imino) compounds and their metal complexes. Density Functional Theory (DFT) is the most widely applied framework in this field.
Key areas where theoretical frameworks are applied include:
Structural Prediction and Analysis : DFT calculations can accurately predict the geometries of ligands and their metal complexes. This is crucial for understanding how steric and electronic factors, such as the substituents on the N-aryl rings of a bis(imino)pyridine ligand, influence the coordination geometry around the metal center (e.g., square-planar vs. tetrahedral) nih.govnih.gov.
Electronic Structure Elucidation : Computational methods help in analyzing the electronic structure to determine the oxidation states of the metal and ligand. In many bis(imino)pyridine complexes, the ligand is "redox-active," meaning it can accept or donate electrons. Spectroscopic data combined with DFT calculations can clarify whether a reduction or oxidation event is metal-centered or ligand-centered, which is fundamental to understanding reactivity acs.org.
Reaction Mechanism Investigation : Theoretical calculations are used to map out the potential energy surfaces of catalytic cycles. This allows researchers to identify transition states, calculate activation barriers, and understand the step-by-step mechanism of reactions like polymerization or hydrosilylation acs.orgnih.gov. For instance, DFT has been used to study the mechanism of imine reactions, rationalize enantioselectivity, and quantify the effects of catalyst structure nih.gov.
Prediction of Properties : Properties such as redox potentials of metal complexes can be calculated and correlated with experimental data from techniques like cyclic voltammetry. This synergy between theory and experiment allows for the rational design of new catalysts with desired electrochemical properties rsc.orgresearchgate.net.
Interactive Table: Common Computational Methods for Bis(imino) Compounds
| Computational Method | Application | Information Gained | Reference |
| DFT (e.g., B3LYP, M06-2X) | Geometry Optimization, Reaction Pathways | Molecular structure, transition state energies, reaction mechanisms | researchgate.netnih.govnih.govnih.gov |
| TD-DFT | Electronic Spectra Simulation | Understanding electronic transitions and UV-Vis spectra | acs.org |
| NBO (Natural Bond Orbital) Analysis | Bonding Analysis | Charge distribution, orbital interactions, bond character | rsc.org |
| QTAIM (Quantum Theory of Atoms in Molecules) | Electron Density Analysis | Nature of chemical bonds, non-covalent interactions | nih.gov |
These theoretical frameworks provide deep insights that guide experimental work, enabling the rational design of new ligands and catalysts and accelerating the discovery of novel chemical transformations.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
[N-(hydroxymethyl)-4-methylanilino]methanol |
InChI |
InChI=1S/C9H13NO2/c1-8-2-4-9(5-3-8)10(6-11)7-12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
MLFCNLRFJPLGOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CO)CO |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methanol, 4 Methylphenyl Imino Bis 9ci
Chemo- and Regioselective Synthetic Pathways to the Imine Linkage
The formation of the N,N-bis(hydroxymethyl) structure on the 4-methylaniline core is predicated on the controlled reaction at the nitrogen atom. The key challenge lies in managing the reactivity of the starting materials to favor the desired double hydroxymethylation product over mono-alkylation or polymerization. The process involves intermediates that share features with imines, specifically the electrophilic iminium cation, which is central to the carbon-nitrogen bond-forming steps.
Condensation Reactions Utilizing 4-Methylaniline and Formaldehyde (B43269) Derivatives
The most direct route to Methanol (B129727), [(4-methylphenyl)imino]bis- (9CI) is the condensation reaction between 4-methylaniline and formaldehyde. This reaction is analogous to the well-studied condensation of aniline (B41778) with formaldehyde, which can yield a variety of products depending on the reaction conditions. portfolio-pplus.commdpi.com The reaction typically proceeds in an aqueous or alcoholic medium and is often catalyzed by an acid or base.
The mechanism begins with the nucleophilic attack of the nitrogen atom of 4-methylaniline on the carbonyl carbon of formaldehyde. This initial step forms a hemiaminal (or aminol) intermediate, N-(hydroxymethyl)-4-methylaniline. This intermediate can then undergo one of two pathways: it can be protonated and lose a water molecule to form a highly reactive N-methylidene-4-methylanilinium ion (an iminium ion), or it can react with a second molecule of formaldehyde. For the formation of the target bis(hydroxymethyl) compound, the hemiaminal reacts again with formaldehyde to yield the final product. However, under acidic conditions, the formation of the iminium ion is favored, which can then be attacked by another molecule of 4-methylaniline, leading to the formation of methylene-bridged aniline dimers and polymers, such as 4,4'-methylenebis(2-methylaniline). portfolio-pplus.commdpi.com
Controlling the stoichiometry and reaction conditions is therefore crucial. Using a molar excess of formaldehyde and carefully controlling the pH and temperature can favor the formation of the desired N,N-bis(hydroxymethyl)-4-methylaniline.
Table 1: Factors Influencing the Condensation of 4-Methylaniline and Formaldehyde
| Parameter | Effect on Product Distribution | Desired Condition for Target Compound |
|---|---|---|
| Stoichiometry | Aniline excess favors methylene-bridged polymers. portfolio-pplus.com | Formaldehyde excess (≥ 2 equivalents) |
| pH | Strong acid favors iminium ion formation and subsequent polymerization. mdpi.com | Neutral to slightly basic conditions |
| Temperature | Higher temperatures can promote dehydration and polymerization. | Low to moderate temperatures |
| Solvent | Aqueous or alcoholic solvents are typically used. | Choice can influence reactant solubility and reaction rate. |
Carbonyl Activation Strategies in Iminobismethanol Synthesis
While formaldehyde is inherently reactive, its electrophilicity can be enhanced through activation, which in turn facilitates the initial nucleophilic attack by 4-methylaniline. This is particularly relevant in reactions aiming for complete conversion and high selectivity.
Acid catalysis is the most common strategy for carbonyl activation. A Brønsted or Lewis acid can protonate or coordinate to the carbonyl oxygen of formaldehyde, making the carbonyl carbon significantly more electrophilic. mdpi.com This accelerates the formation of the initial hemiaminal adduct. In subsequent steps, acid catalysis is critical for promoting the dehydration of the hemiaminal to form the electrophilic iminium ion, which is a key intermediate in many related reactions, such as the Mannich and Pictet-Spengler reactions. However, for the synthesis of the stable bis(hydroxymethyl) product, excessive acid catalysis can be detrimental as it strongly favors the formation of this iminium ion, which readily reacts with unreacted 4-methylaniline to produce undesired methylene-bridged oligomers. mdpi.com Therefore, a delicate balance of pH is required to facilitate the reaction without promoting extensive polymerization.
Multicomponent Reactions Towards the Bis(imino) Architecture
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates structural features from each component. nih.gov While the target molecule itself is not a bis(imino) compound, its synthesis involves principles central to certain MCRs, particularly those that proceed via iminium ion intermediates.
Exploration of Mannich-Type Reactions for Carbon-Nitrogen Bond Formation
The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. oarjbp.comwikipedia.org It involves an amine, a non-enolizable aldehyde (such as formaldehyde), and a C-H acidic compound (e.g., a ketone, ester, or phenol). oarjbp.comnih.gov The key mechanistic step in the Mannich reaction is the formation of an electrophilic iminium ion from the amine and formaldehyde. wikipedia.org
The synthesis of Methanol, [(4-methylphenyl)imino]bis- (9CI) can be viewed as an arrested or modified Mannich-type process. The first two components—4-methylaniline and formaldehyde—react to form the same crucial iminium ion intermediate. In a typical Mannich reaction, this electrophile would be trapped by the enol form of the C-H acidic component to form a new carbon-carbon bond. wikipedia.org In the absence of this third component, the reaction pathway is altered. The iminium ion can be trapped by other nucleophiles present, such as water or a hydroxide (B78521) ion, to regenerate the hemiaminal, or it can react with another equivalent of the amine. To form the target bis(hydroxymethyl) compound, the reaction conditions are managed to favor the formation of the mono- and then bis-hemiaminal adducts directly from 4-methylaniline and formaldehyde, rather than proceeding through a pathway dominated by the iminium ion. This highlights the close mechanistic relationship between simple aminomethylation and the more complex Mannich reaction, both pivotal for carbon-nitrogen bond formation. tcichemicals.com
Catalyst-Mediated Approaches to Iminobismethanol Scaffolds
The use of catalysts can significantly improve the efficiency and selectivity of the synthesis of N,N-bis(hydroxymethyl) anilines. Catalysts can help steer the reaction towards the desired product while minimizing the formation of polymeric byproducts. Bioorthogonal catalysis, for instance, has spurred the development of innovative catalyst scaffolds to enhance reaction efficiency. nih.govresearchgate.net
While simple acid or base catalysis is common, more sophisticated catalytic systems are being explored. For instance, metal-organic frameworks (MOFs) or nanoparticles could serve as scaffolds to encapsulate catalysts, potentially creating a microenvironment that favors the desired transformation. nih.gov Such nano-scaffolds can protect the catalyst and offer a flexible platform for introducing additional functionalities. nih.gov Transition metal catalysts, which are often employed in C-N bond formation reactions like the Buchwald-Hartwig amination, could also be adapted. tcichemicals.com Although typically used for aryl-amine coupling, the principles of ligand design and metal-centered catalysis could inspire the development of selective catalysts for the controlled N-alkylation of anilines with aldehydes. The goal of such a catalyst would be to stabilize the reactants and intermediates in a way that promotes the sequential addition of two hydroxymethyl groups to the nitrogen atom while sterically or electronically disfavoring intermolecular reactions that lead to polymerization.
Methanol as a C1 Synthon in the Formation of Related Structures
In the pursuit of greener and more sustainable chemical processes, methanol has emerged as an attractive C1 synthon. unimi.itresearchgate.net It is an inexpensive, readily available, and less toxic bulk chemical that can serve as a precursor to formaldehyde. springernature.com This approach avoids the use of aqueous formaldehyde (formalin), which often contains methanol as a stabilizer and can be challenging to handle precisely.
The utilization of methanol as a C1 source typically relies on a "borrowing hydrogen" or "hydrogen autotransfer" strategy, mediated by a transition metal catalyst. springernature.com The process involves the following key steps:
Dehydrogenation: The transition metal catalyst temporarily abstracts hydrogen from methanol, oxidizing it in situ to formaldehyde and forming a metal-hydride species. chemrxiv.org
Condensation: The in situ-generated formaldehyde reacts with the amine (e.g., 4-methylaniline) to form a hemiaminal and subsequently an imine (or iminium ion).
Hydrogenation: The metal-hydride species, formed in the first step, transfers the hydrogen back to the imine intermediate, reducing it to form an N-methylated product. springernature.com
While this borrowing hydrogen cycle is primarily used for N-methylation, the core principle—in situ generation of formaldehyde from methanol—is directly applicable to the synthesis of hydroxymethylated structures. unimi.itchemrxiv.org By selecting a catalytic system that favors the initial condensation steps but does not proceed to the final reduction step, methanol can serve as a sustainable source of formaldehyde for producing N,N-bis(hydroxymethyl)-4-methylaniline and related compounds. This approach aligns with the principles of green chemistry by minimizing waste and utilizing a renewable feedstock. researchgate.net
Table 2: Comparison of C1 Synthons for Hydroxymethylation of 4-Methylaniline
| C1 Synthon | Advantages | Disadvantages |
|---|---|---|
| Formaldehyde (Formalin) | Readily available, inexpensive, high reactivity. | Often supplied as an aqueous solution with stabilizers, can be difficult to dose accurately, can lead to polymerization. portfolio-pplus.com |
| Paraformaldehyde | Solid, easier to handle and dose than formalin. | Depolymerization required in situ, can have variable reactivity. |
| Methanol | Liquid, inexpensive, sustainable feedstock, allows for in situ generation of formaldehyde. unimi.itspringernature.com | Requires a catalyst (typically transition metal), may require higher temperatures, potential for over-reduction to methyl groups. chemrxiv.org |
Mechanistic Investigations of Methanol Incorporation
The formation of Methanol, [(4-methylphenyl)imino]bis-(9CI) typically proceeds through the reaction of p-toluidine (B81030) with formaldehyde. The incorporation of two hydroxymethyl groups onto the nitrogen atom of p-toluidine is a stepwise process. Initially, the nucleophilic nitrogen of p-toluidine attacks the electrophilic carbonyl carbon of formaldehyde. This is followed by proton transfer to form a hemiaminal intermediate, N-(hydroxymethyl)-4-methylaniline. A proposed mechanism suggests that in acidic medium, this intermediate can lose water to form an N-methylidene anilinium ion, which is a key reactive species. mdpi.com
CH₃C₆H₄NH₂ + 2CH₂O → CH₃C₆H₄N(CH₂OH)₂
While detailed kinetic and computational studies specifically for the bis-hydroxymethylation of p-toluidine are not extensively documented in readily available literature, the general mechanism for the reaction of anilines with formaldehyde provides a solid foundation for understanding this transformation. mdpi.com The reaction conditions, such as pH and temperature, can significantly influence the reaction rate and the stability of the intermediates.
Oxidative and Reductive Coupling Strategies Involving Methanol
While the direct reaction with formaldehyde is the most common route, alternative strategies involving oxidative and reductive coupling could conceptually lead to the target molecule or its derivatives.
Oxidative Coupling: Oxidative coupling reactions often involve the formation of C-N bonds through the oxidation of both the amine and a coupling partner. In a hypothetical scenario, an oxidative coupling of p-toluidine with methanol could be envisioned. However, the direct oxidative coupling of methanol to form a hydroxymethyl group on an aniline nitrogen is not a commonly reported transformation. More typically, oxidative coupling of amines with alcohols leads to the formation of imines or amides, often requiring a catalyst and an oxidizing agent. For instance, the oxidative coupling of aniline with methanol can lead to the synthesis of N-methylaniline and N,N-dimethylaniline over certain catalysts. researchgate.netrsc.org
Reductive Coupling: Reductive coupling, or reductive amination, is a powerful method for forming C-N bonds. This typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. In the context of synthesizing Methanol, [(4-methylphenyl)imino]bis-(9CI), a reductive coupling approach would likely still rely on formaldehyde as the C1 source. For instance, the reductive amination of amines with formaldehyde is a known method for producing N-methylated amines. researchgate.netresearchgate.net Achieving the bis-hydroxymethylated product would require careful control of the reaction conditions to favor the addition of formaldehyde without subsequent reduction of the hydroxyl groups.
| Coupling Strategy | Reactants | Potential Product | Key Considerations |
| Direct Reaction | p-Toluidine, Formaldehyde | Methanol, [(4-methylphenyl)imino]bis-(9CI) | Most direct and common route. |
| Oxidative Coupling | p-Toluidine, Methanol | N-methyl-p-toluidine, N,N-dimethyl-p-toluidine | Typically leads to methylation, not hydroxymethylation. |
| Reductive Amination | p-Toluidine, Formaldehyde | N,N-dimethyl-p-toluidine | Reduction of the intermediate iminium ion leads to methylation. |
Stereochemical Control in the Synthesis of Related Bis(imino) Compounds
While Methanol, [(4-methylphenyl)imino]bis-(9CI) itself is achiral, the principles of stereochemical control are highly relevant in the synthesis of related chiral bis(imino) compounds and their derivatives, which are valuable in asymmetric synthesis.
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of chiral amines and their derivatives. In the context of bis(imino) compounds, a chiral auxiliary can be temporarily attached to the starting amine or another reactant to direct the stereochemical outcome of subsequent reactions. For example, tert-butanesulfinamide (tBS) has been effectively used as a chiral auxiliary for the preparation of chiral amines from imine intermediates. nih.gov This approach allows for the stereodivergent synthesis of amines with multiple chiral centers. nih.gov
Chiral catalysts, such as chiral phosphoric acids, have also been employed in the enantioselective synthesis of trifluoromethyl amines from in situ generated aldimines. nih.gov Such catalytic systems could potentially be adapted for the asymmetric synthesis of more complex bis(imino) structures.
Diastereoselective synthesis aims to control the formation of one diastereomer over others. In the synthesis of complex molecules containing multiple stereocenters, such as some substituted diaziridines, diastereopure products can be obtained from simple ketones, aldehydes, and amines in a single step. rsc.org These methods often rely on the inherent stereochemical preferences of the reactants or the influence of a chiral catalyst or auxiliary to guide the formation of the desired diastereomer. For complex imine-containing structures, controlling the diastereoselectivity is crucial for obtaining the desired biologically active molecule or synthetic intermediate.
Green Chemistry Principles in the Synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI)
The application of green chemistry principles to chemical synthesis is of paramount importance for environmental sustainability. This involves the use of safer solvents, reducing waste, and improving energy efficiency.
Solvent-Free Synthesis: Conducting reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. The synthesis of imines under solvent-free conditions has been successfully demonstrated for various substrates. researchgate.net For the synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI), a solvent-free approach involving the direct reaction of p-toluidine with paraformaldehyde (a solid source of formaldehyde) could be a viable and environmentally friendly option.
Aqueous Media Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of various organic compounds, including aniline-based indolylmethanes, has been achieved in aqueous media using catalysts like Brønsted acidic ionic liquids. nih.gov The reaction of p-toluidine with aqueous formaldehyde is inherently a green process, utilizing a safe solvent. The development of catalytic systems that enhance the efficiency and selectivity of this reaction in water would further align its synthesis with green chemistry principles. For instance, the selective alkylation of aniline with 2-chloroethanol (B45725) has been successfully carried out in water without the need for a catalyst. researchgate.net
| Green Chemistry Approach | Description | Potential Application to Target Synthesis |
| Solvent-Free | Reaction is conducted without a solvent. | Direct reaction of p-toluidine with paraformaldehyde. |
| Aqueous Media | Water is used as the reaction solvent. | Reaction of p-toluidine with aqueous formaldehyde solution. |
Catalytic Methodologies for Enhanced Atom Economy
The synthesis of Methanol, [(4-methylphenyl)imino]bis- (9CI), also known as N,N'-bis(p-tolyl)formamidine, has been a subject of research focusing on the development of efficient and environmentally benign methodologies. A significant advancement in this area is the use of catalytic methods that enhance atom economy by minimizing waste and avoiding the use of stoichiometric reagents. One of the prominent catalytic systems employs ferric chloride (FeCl₃) as a catalyst for the synthesis of N,N'-diarylformamidines, including the target compound.
This approach involves the reaction of a primary aryl amine with triethyl orthoformate in the presence of a catalytic amount of FeCl₃ at ambient temperature. scirp.orgresearchgate.netscirp.org This method is considered eco-friendly as it circumvents the need for toxic and expensive reagents. scirp.orgresearchgate.netscirp.org The reaction proceeds efficiently, yielding a series of diarylformamidines with good to excellent yields. scirp.orgresearchgate.netscirp.org
The proposed mechanism for this reaction suggests that FeCl₃, acting as a Lewis acid, activates the ethoxy groups of triethyl orthoformate. scirp.org This activation facilitates the cleavage of the C-O bond, leading to the formation of a stable carbocation. scirp.org Subsequently, this carbocation undergoes nucleophilic displacement by the aromatic amine to form the final formamidine (B1211174) product. scirp.org
Detailed Research Findings
A study by Chakraborty and Roy (2013) demonstrated the efficacy of this FeCl₃-catalyzed methodology for the synthesis of various N,N'-diarylformamidines. scirp.orgresearchgate.netscirp.org The general reaction involves stirring a solution of the primary aryl amine (2 mmol) and triethyl orthoformate (1 mmol) in toluene (B28343) with a catalytic amount of FeCl₃ (10 mol%) at room temperature for 3 hours. scirp.org This procedure resulted in high yields of the desired products, including N,N'-bis(p-tolyl)formamidine, which was synthesized from p-toluidine. scirp.org
The advantages of this catalytic method include mild reaction conditions, short reaction times, and high product yields. Furthermore, the use of an inexpensive and readily available catalyst like FeCl₃ adds to the economic viability and practicality of this synthetic route. scirp.orgresearchgate.netscirp.org The principle of atom economy is well-served by this methodology as the main byproducts are ethanol, which are relatively benign.
The following interactive data table summarizes the results obtained for the synthesis of various N,N'-diarylformamidines using the FeCl₃-catalyzed method, including the data for the synthesis of Methanol, [(4-methylphenyl)imino]bis- (9CI).
Data sourced from Chakraborty and Roy (2013). scirp.orgresearchgate.netscirp.org
Spectroscopic and Analytical Methodologies for Structural Elucidation of Methanol, 4 Methylphenyl Imino Bis 9ci
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," a combination of one-dimensional and two-dimensional NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the intricate network of covalent bonds and spatial relationships.
Two-dimensional NMR techniques are instrumental in mapping the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," COSY would be expected to show correlations between the aromatic protons on the 4-methylphenyl ring. Specifically, the protons ortho to the imino nitrogen would show a correlation to the protons meta to the imino group.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals to which they are directly attached. This is crucial for assigning the carbon signals of the aromatic ring and the methyl and methanol (B129727) groups by linking them to their corresponding, more easily assigned proton signals.
Table 1: Predicted 2D NMR Correlations for Methanol, [(4-methylphenyl)imino]bis-(9CI)
| Proton (¹H) Signal | COSY Correlations (with ¹H) | HMBC Correlations (with ¹³C) |
| Aromatic Protons (ortho to N) | Aromatic Protons (meta to N) | Imino Carbon, Aromatic Carbons |
| Aromatic Protons (meta to N) | Aromatic Protons (ortho to N), Methyl Protons | Aromatic Carbons, Methyl Carbon |
| Methyl Protons | Aromatic Protons (meta to N) | Aromatic Carbons |
| Methanol Protons | Hydroxyl Protons (if visible) | Imino Carbon |
The nitrogen atom in "Methanol, [(4-methylphenyl)imino]bis-(9CI)" is bonded to two methanol groups and a 4-methylphenyl group. The rotation around the C-N bonds may be hindered, leading to the existence of different conformers in solution. Dynamic NMR (DNMR) is the technique of choice for investigating such conformational changes. libretexts.orgyoutube.com
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, averaged signals are observed. youtube.com As the temperature is lowered, the rate of exchange slows down, and at a certain point (the coalescence temperature), the signals for the individual conformers may become distinct. libretexts.org This allows for the determination of the energy barriers to rotation and provides insights into the preferred conformations of the molecule in solution. For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," DNMR could potentially reveal information about the rotational dynamics around the aryl-N bond and the N-C bonds of the methanol groups.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR and Raman spectra of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
Aryl Moiety: The 4-methylphenyl group will give rise to several distinct bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgopenstax.org C=C stretching vibrations within the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. libretexts.orgopenstax.org The substitution pattern on the benzene (B151609) ring (para-substitution) can be confirmed by the presence of specific out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range.
Imine-like Moiety: While technically not a classic imine (C=N), the C-N single bonds will have characteristic stretching frequencies, likely in the 1250-1020 cm⁻¹ region.
Methanol Groups: The O-H stretching vibration of the hydroxyl groups will be a prominent, broad band in the FT-IR spectrum, typically in the range of 3500-3200 cm⁻¹, indicative of hydrogen bonding. The C-O stretching vibration would be expected around 1260-1000 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for Methanol, [(4-methylphenyl)imino]bis-(9CI)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3500 - 3200 (broad) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2975 - 2860 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-N | Stretching | 1250 - 1020 |
| C-O | Stretching | 1260 - 1000 |
| Aromatic C-H (p-sub) | Out-of-plane Bending | 850 - 800 |
The presence of hydroxyl groups in the two methanol moieties suggests the possibility of intra- and intermolecular hydrogen bonding. In the solid state and in concentrated solutions, these hydrogen bonds can form extensive networks. The position and shape of the O-H stretching band in the FT-IR spectrum are highly sensitive to the strength and nature of these hydrogen bonds. rsc.org A broad and red-shifted (lower frequency) O-H band is indicative of strong hydrogen bonding. By studying the O-H band at different concentrations or in different solvents, it is possible to gain insights into the hydrogen bonding network of "Methanol, [(4-methylphenyl)imino]bis-(9CI)".
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," high-resolution mass spectrometry (HRMS) would be employed to determine the exact molecular mass, which can then be used to confirm the molecular formula (C₉H₁₃NO₂). nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Upon ionization, the molecular ion can undergo various fragmentation pathways. For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," some expected fragmentation patterns would include:
Loss of a hydroxymethyl radical (•CH₂OH) to give a fragment at [M-31]⁺.
Loss of a formaldehyde (B43269) molecule (CH₂O) to give a fragment at [M-30]⁺.
Cleavage of the aryl-N bond, leading to fragments corresponding to the 4-methylphenyl cation and the [(HOCH₂)₂N]⁺ fragment.
Fragmentation of the aromatic ring, which is a common pathway for aromatic compounds.
Table 3: Predicted Significant Mass Spectrometry Fragments for Methanol, [(4-methylphenyl)imino]bis-(9CI)
| m/z Value (Hypothetical) | Proposed Fragment Structure |
| 167 | [C₉H₁₃NO₂]⁺ (Molecular Ion) |
| 136 | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion from 4-methylphenyl group) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS allows for the calculation of a unique elemental formula. For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," this technique would be crucial in confirming its molecular formula.
Hypothetical HRMS Data for Methanol, [(4-methylphenyl)imino]bis-(9CI)
| Ion Type | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |
| [M+H]⁺ | 243.1548 | 243.1545 | -1.2 |
| [M+Na]⁺ | 265.1367 | 265.1363 | -1.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways
Tandem Mass Spectrometry (MS/MS) provides valuable insights into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. By carefully examining the fragmentation pattern, it is possible to deduce the arrangement of atoms and functional groups within the parent molecule. The fragmentation of the protonated molecule of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" would likely involve characteristic losses of the methylphenyl and imino groups, providing evidence for the proposed structure.
X-ray Crystallography for Solid-State Molecular Architecture
Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformation
Growing a suitable single crystal of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" would allow for its analysis by single-crystal X-ray diffraction. This would yield a detailed model of its molecular structure in the solid state, confirming the connectivity of the atoms and revealing its preferred conformation. This data is critical for understanding intermolecular interactions and packing in the crystalline lattice.
Co-crystallization Studies and Supramolecular Assembly Analysis
To explore the intermolecular interactions of "Methanol, [(4-methylphenyl)imino]bis-(9CI)," co-crystallization studies with other molecules could be performed. By analyzing the resulting crystal structures, it would be possible to identify and characterize non-covalent interactions such as hydrogen bonding and π-stacking, which govern the formation of supramolecular assemblies.
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatographic methods are essential for assessing the purity of a compound and for separating it from any impurities or isomers that may be present.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and purification of chemical compounds. An analytical HPLC method would be developed to determine the purity of a sample of "Methanol, [(4-methylphenyl)imino]bis-(9CI)." Furthermore, preparative HPLC could be employed to isolate the compound in high purity for further studies.
Hypothetical HPLC Method Parameters for Methanol, [(4-methylphenyl)imino]bis-(9CI)
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | 4.2 min |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental data for this compound is not publicly available.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the identification and quantification of volatile byproducts that may be present in samples of Methanol, [(4-methylphenyl)imino]bis-(9CI). These byproducts can originate from various sources, including residual starting materials from the synthesis process, subsequent degradation of the main compound, or contaminants from solvents and reagents. The high separation efficiency of gas chromatography coupled with the definitive identification capabilities of mass spectrometry makes GC-MS an indispensable tool for quality control and purity assessment.
The synthesis of N,N'-bis(4-methylphenyl)formamidine, the core structure of the target compound, often involves the reaction of p-toluidine (B81030) with a formylating agent. Therefore, unreacted p-toluidine is a primary and expected volatile byproduct. Likewise, residual solvents used during synthesis or purification, such as methanol, can also be detected as volatile impurities.
A typical GC-MS analysis involves introducing a volatilized sample into a gas chromatograph, where components are separated based on their boiling points and interaction with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound by comparing it to spectral libraries.
For the analysis of potential volatile byproducts associated with Methanol, [(4-methylphenyl)imino]bis-(9CI), specific instrument parameters are optimized to achieve effective separation and detection. A non-polar or medium-polarity column is often suitable for separating aromatic amines like p-toluidine from other potential impurities.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Oven Temperature Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40-450 m/z |
Identification of Key Byproducts
p-Toluidine: As a likely precursor, p-toluidine is a key analyte of interest. Under typical GC-MS conditions, it is readily separated and identified. The electron ionization mass spectrum of p-toluidine is characterized by a prominent molecular ion peak and several key fragment ions that confirm its structure. nih.govhmdb.ca The molecular ion (M+) peak appears at a mass-to-charge ratio (m/z) of 107. The most abundant peak (base peak) is often the [M-1]+ ion at m/z 106, resulting from the loss of a hydrogen atom. nih.gov
| m/z (Mass/Charge Ratio) | Relative Intensity (%) | Proposed Fragment Identity |
|---|---|---|
| 107 | ~73% | [C₇H₉N]⁺ (Molecular Ion) |
| 106 | 100% | [M-H]⁺ |
| 77 | ~14% | [C₆H₅]⁺ (Phenyl Cation) |
| 79 | ~10% | [C₆H₇]⁺ |
| 53 | ~7% | [C₄H₅]⁺ |
Data sourced from PubChem CID 7813. nih.gov
Methanol: The detection of highly volatile compounds like methanol presents a challenge for standard GC-MS methods due to its low molecular weight and early retention time, which can overlap with the solvent front or other volatile gases. nih.gov To overcome this, specialized methods are employed. One approach is the use of a polar GC column (e.g., DB-WAX) which provides better retention for polar analytes. rsc.org Another effective strategy is headspace analysis, where the vapor above the sample is injected, concentrating the volatile components and avoiding interference from non-volatile matrix components. researchgate.net Derivatization techniques can also be used to increase the molecular weight and improve the chromatographic behavior of methanol. nih.gov
Mechanistic Investigations of Chemical Transformations Involving Methanol, 4 Methylphenyl Imino Bis 9ci
Reaction Kinetics and Thermodynamics of Imine Formation and Hydrolysis
The formation of the core imine structure, N-(4-methylphenyl)methanimine, from 4-methylaniline and formaldehyde (B43269) is a reversible condensation reaction. The process is typically acid-catalyzed and proceeds through a carbinolamine intermediate. The kinetics of this reaction are influenced by factors such as pH, temperature, and reactant concentrations. The optimal pH for imine formation balances the need to protonate the carbonyl oxygen, enhancing its electrophilicity, without excessively protonating the amine nucleophile, which would render it unreactive.
Table 1: Factors Influencing Imine Formation and Hydrolysis Kinetics
| Factor | Effect on Imine Formation | Effect on Imine Hydrolysis | Mechanistic Rationale |
|---|---|---|---|
| pH | Rate is maximal at weakly acidic pH (approx. 4-6) | Accelerated by both acid and base | Acid protonates the carbonyl/imine; base activates the water nucleophile. |
| Temperature | Rate increases with temperature | Rate increases with temperature | Provides activation energy for bond formation/cleavage. |
| Water Conc. | Decreases equilibrium yield | Increases rate and drives equilibrium | Water is a product of formation and a reactant in hydrolysis. |
| Solvent | Protic solvents can form adducts | Protic solvents can participate | Methanol (B129727) can form stable adducts; water is the hydrolytic agent. |
Protonation and Deprotonation Equilibria of the Imino Nitrogen
The nitrogen atom of the imino group possesses a lone pair of electrons, rendering it basic and susceptible to protonation by acids. This equilibrium is a critical determinant of the compound's reactivity.
R₂C=N-R' + H⁺ ⇌ R₂C=N⁺H-R'
Nucleophilic Addition Reactions to the Imine Carbon
The polarized carbon-nitrogen double bond (C=N) makes the imine carbon an electrophilic center, which is the site of various nucleophilic addition reactions. The formation of the methanol adduct itself is a prime example of this reactivity.
The reduction of the imine functionality to a secondary amine is a common and synthetically useful transformation. This is typically achieved through the addition of a hydride nucleophile from reagents like sodium borohydride. The mechanism involves the transfer of a hydride ion to the electrophilic imine carbon, followed by protonation of the resulting nitrogen anion to yield N-methyl-1-(p-tolyl)methanamine.
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent carbon-based nucleophiles that readily add to imines. uniba.it This reaction provides an effective method for forming carbon-carbon bonds. For instance, the addition of methylmagnesium bromide to N-(4-methylphenyl)methanimine would proceed via nucleophilic attack of the methyl anion equivalent on the imine carbon. A subsequent aqueous workup protonates the intermediate nitrogen anion to furnish the corresponding secondary amine. Studies have demonstrated that such additions can be performed even in unconventional media like water, where the organometallic reagent has a sufficient lifetime to react with the imine before being quenched. uniba.it
Table 2: Examples of Nucleophilic Additions to an N-Aryl Imine Scaffold
| Nucleophile Source | Reagent Example | Product Type |
|---|---|---|
| Hydride | Sodium Borohydride (NaBH₄) | Secondary Amine |
| Alkyl | Methylmagnesium Bromide (CH₃MgBr) | Secondary Amine |
| Alkyl | n-Butyllithium (n-BuLi) | Secondary Amine |
Beyond organometallic reagents, a variety of other carbon nucleophiles can add to the imine carbon. Enolates, derived from ketones or esters, can participate in Mannich-type reactions. In this process, the enolate attacks the iminium ion (formed under acidic conditions), leading to the formation of a β-amino carbonyl compound. Similarly, the Strecker amino acid synthesis involves the addition of a cyanide nucleophile (e.g., from HCN or KCN) to an imine, followed by hydrolysis of the resulting α-aminonitrile to produce an α-amino acid. These reactions highlight the versatility of the imine group as an electrophile for constructing complex organic molecules.
Electrophilic Aromatic Substitution on the 4-Methylphenyl Ring
The 4-methylphenyl (p-tolyl) ring is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The outcome of such reactions is governed by the directing effects of the substituents already present on the ring: the methyl group and the imino-methanol adduct group.
Methyl Group (-CH₃): This is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. It is therefore an activating group and directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it directs incoming electrophiles to the two equivalent ortho positions (positions 2 and 6 relative to the methyl group).
Imino Group (-N=CH₂): The directing effect of the imino group is more complex. The nitrogen atom has a lone pair that can donate into the ring (a resonance effect), which would direct ortho and para. However, the C=N double bond is electronegative and can withdraw electron density from the ring (an inductive effect). Under the acidic conditions often used for SEAr reactions (e.g., nitration, sulfonation), the imino nitrogen will be protonated to form an iminium ion (-N⁺H=CH₂). libretexts.orgyoutube.com This positively charged group is strongly electron-withdrawing and deactivating, acting as a meta-director.
Therefore, the regiochemical outcome of an SEAr reaction depends on the reaction conditions. In neutral or basic media, the combined directing effects might lead to substitution ortho to the activating methyl group. In strongly acidic media, the formation of the deactivating iminium ion would likely override the effect of the methyl group, potentially directing substitution to the positions meta to the imino group (positions 3 and 5 relative to the imino-carbon bond). masterorganicchemistry.com
Oxidative and Reductive Transformations of the Bis(imino) Structure
The core imine functionality can undergo both oxidative and reductive transformations.
Reductive Transformations: As detailed in section 4.3.1, the most significant reductive transformation is the addition of hydride to the C=N double bond. This process, known as reductive amination when conducted in one pot from the aldehyde and amine, is a fundamental method for synthesizing amines. unh.edu The product of the reduction of N-(4-methylphenyl)methanimine is N-methyl-4-methylaniline.
Oxidative Transformations: The imine group can be oxidized by various reagents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), can oxidize the C=N bond to form a three-membered oxaziridine (B8769555) ring. Alternatively, oxidation can occur at the nitrogen atom. For example, reaction with specific oxidizing agents can lead to the formation of nitrones, which are N-oxides of imines. researchgate.net These oxidative products are themselves valuable synthetic intermediates, particularly in cycloaddition reactions.
Rearrangement Reactions and Tautomerism Studies
Direct mechanistic investigations into the rearrangement reactions and tautomerism of Methanol, [(4-methylphenyl)imino]bis-(9CI) are not extensively documented in publicly available scientific literature. However, based on the structural motifs present in the molecule—namely the N,N-bis(hydroxymethyl)amino group attached to a p-tolyl substituent—plausible rearrangement and tautomeric pathways can be postulated by drawing analogies with related chemical systems and fundamental organic reaction mechanisms.
Potential Rearrangement Reactions
The structure of Methanol, [(4-methylphenyl)imino]bis-(9CI) suggests the potential for acid-catalyzed rearrangements, particularly those involving the hydroxymethyl groups and the aromatic ring. While specific studies on this compound are lacking, analogous transformations in aniline (B41778) derivatives provide a basis for hypothetical mechanistic exploration.
One such conceivable, though hypothetical, rearrangement could resemble the Bamberger rearrangement , which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. wiley-vch.debeilstein-journals.org Although the target molecule is not a hydroxylamine, the presence of hydroxymethyl groups on the nitrogen atom could potentially lead to a related transformation under strong acidic conditions. A proposed mechanism might involve:
Protonation: Protonation of a hydroxyl group, converting it into a good leaving group (water).
Carbocation Formation: Departure of a water molecule to form a resonance-stabilized carbocation.
Intramolecular Electrophilic Attack: The carbocation could then act as an electrophile, attacking the electron-rich para-position of the tolyl ring.
Rearomatization: Loss of a proton to restore the aromaticity of the ring, leading to a rearranged product.
Another potential rearrangement pathway could be analogous to the Hofmann-Martius rearrangement , which describes the thermal or acid-catalyzed rearrangement of N-alkylanilines to their corresponding ortho- and para-alkylated anilines. wiley-vch.de In the context of Methanol, [(4-methylphenyl)imino]bis-(9CI), this might involve the migration of a hydroxymethyl group from the nitrogen atom to the aromatic ring.
It is critical to emphasize that these proposed rearrangements are hypothetical and would require experimental or computational validation to determine their feasibility and controlling factors.
Tautomerism Studies
Tautomerism in Methanol, [(4-methylphenyl)imino]bis-(9CI) is a plausible phenomenon, given the presence of labile protons and multiple nitrogen and oxygen atoms. The most probable tautomeric equilibrium would involve the migration of a proton from one of the hydroxyl groups to the imine nitrogen, resulting in an N-aryl formamidine-like structure.
This imino-enol-like tautomerism can be represented as an equilibrium between the N,N-bis(hydroxymethyl) form and a tautomeric form featuring a hydroxyl group and an N-hydroxymethyl-N'-(4-methylphenyl)formamidine moiety. The study of tautomerism in related N-aryl-benzamidines has shown that the position of the equilibrium can be influenced by factors such as the electronic nature of substituents on the aryl ring and the solvent polarity. nih.gov Theoretical calculations on similar systems have indicated that the relative stability of tautomers can be predicted and that intramolecular hydrogen bonding can play a significant role in favoring one form over another. nih.gov
The table below illustrates the hypothetical tautomeric equilibrium for Methanol, [(4-methylphenyl)imino]bis-(9CI).
| Tautomeric Form | Key Structural Features |
| Imino Form (A) | C=N double bond; two -CH₂OH groups on the other nitrogen. |
| Enamine-like Form (B) | C=N double bond shifted; one -OH group and one -CH₂OH group. |
Table 1: Hypothetical Tautomeric Forms of Methanol, [(4-methylphenyl)imino]bis-(9CI)
| Tautomer | Structure | IUPAC Name |
| Form A | ![]() | Methanol, [(4-methylphenyl)imino]bis-(9CI) |
| Form B | ![]() | (E/Z)-N-(hydroxymethyl)-N'-(p-tolyl)formimidic acid |
Note: The structures in the table are illustrative of a potential tautomeric relationship. The actual equilibrium and stability would need to be determined experimentally.
Further research, employing techniques such as NMR spectroscopy and computational chemistry, would be necessary to definitively characterize the tautomeric and rearrangement behavior of Methanol, [(4-methylphenyl)imino]bis-(9CI). Such studies would provide valuable insights into its chemical reactivity and stability.
Theoretical and Computational Studies of Methanol, 4 Methylphenyl Imino Bis 9ci
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
No published studies were identified that performed quantum chemical calculations on "Methanol, [(4-methylphenyl)imino]bis-(9CI)" to determine its molecular geometry and electronic structure.
There are no available research findings that have utilized Density Functional Theory (DFT) to investigate the ground state properties of "Methanol, [(4-methylphenyl)imino]bis-(9CI)". Such calculations would typically provide insights into optimized geometry, bond lengths, bond angles, and Mulliken atomic charges.
A comprehensive search of scientific literature revealed no studies that have employed high-level ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, to determine the electronic structure of "Methanol, [(4-methylphenyl)imino]bis-(9CI)".
Conformational Analysis and Potential Energy Surface Mapping
There is no available research on the conformational analysis or potential energy surface (PES) mapping for "Methanol, [(4-methylphenyl)imino]bis-(9CI)". This type of study would be essential for understanding the molecule's flexibility, identifying stable conformers, and determining the energy barriers between them.
Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For a compound such as Methanol (B129727), [(4-methylphenyl)imino]bis-(9CI), an MD simulation would provide profound insights into its dynamic behavior in a solution, revealing how it interacts with solvent molecules and with other solute molecules.
The process begins with the creation of a simulation box containing one or more molecules of Methanol, [(4-methylphenyl)imino]bis-(9CI) surrounded by a large number of solvent molecules (e.g., water, chloroform, or dimethyl sulfoxide). The interactions between all atoms are governed by a "force field," a set of parameters that define the potential energy of the system based on atomic positions.
By solving Newton's equations of motion for this system, the simulation tracks the trajectory of each atom over a set period, typically from nanoseconds to microseconds. Analysis of these trajectories would reveal key aspects of the compound's behavior:
Solvation Shell Structure: MD simulations can precisely map the arrangement of solvent molecules around the solute. This would identify which parts of the Methanol, [(4-methylphenyl)imino]bis-(9CI) molecule are likely to form hydrogen bonds (e.g., the nitrogen atoms) and which parts will have hydrophobic interactions (e.g., the methylphenyl groups).
Conformational Dynamics: The molecule is not static; its bonds can rotate, leading to different three-dimensional shapes or conformers. MD simulations would show the preferred conformations of the molecule in solution and the energetic barriers to switching between them.
Intermolecular Interactions: In simulations with multiple solute molecules, the aggregation behavior can be observed. This would determine whether the molecules prefer to remain isolated or form dimers or larger clusters, driven by forces like pi-stacking between the phenyl rings.
Transport Properties: From the simulation data, properties like the diffusion coefficient can be calculated, which describes how quickly the molecule moves through the solvent.
A study on a related class of molecules, formamides, utilized MD simulations to investigate structural properties, H-bond networks, and translational and reorientational diffusion in the liquid phase. researchgate.net A similar approach for Methanol, [(4-methylphenyl)imino]bis-(9CI) would provide a nanoscale view of its dynamic interactions, which is crucial for understanding its behavior in chemical reactions or biological systems. researchgate.netmdpi.com
Spectroscopic Property Prediction through Computational Methods
Computational quantum chemistry offers highly accurate methods for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures. The primary method used is Density Functional Theory (DFT), which calculates the electronic structure of a molecule to derive its properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of Methanol, [(4-methylphenyl)imino]bis-(9CI).
The standard approach involves:
Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy conformation using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-311+G(d,p)).
Magnetic Shielding Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, typically with the Gauge-Including Atomic Orbital (GIAO) method.
Chemical Shift Prediction: The calculated shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Solvent effects are critical for accurate NMR prediction and can be modeled implicitly (using a polarizable continuum model) or explicitly, by including solvent molecules in the calculation. researchgate.net Recent advances also leverage machine learning and graph neural networks, trained on large experimental databases, to predict chemical shifts with high accuracy. nih.govnih.gov For complex molecules, DFT calculations can achieve prediction errors with a root mean square error (RMSE) of 0.2–0.4 ppm for ¹H shifts. idc-online.com
A hypothetical table of predicted ¹H NMR chemical shifts for Methanol, [(4-methylphenyl)imino]bis-(9CI) is presented below to illustrate the expected output of such a computational study.
| Proton | Illustrative Predicted Chemical Shift (ppm) |
| Methyl (CH₃) Protons | 2.35 |
| Aromatic Protons (ortho to CH₃) | 7.15 |
| Aromatic Protons (ortho to N) | 7.25 |
| Imino Proton (N-CH-N) | 8.10 |
Note: This table contains illustrative data for demonstrative purposes and does not represent published experimental or calculated values.
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies and their corresponding intensities, which helps in assigning the peaks observed in experimental spectra.
The calculation first involves optimizing the molecular geometry. Then, a frequency calculation is performed, which computes the second derivatives of the energy with respect to atomic positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the normal modes, which describe the specific atomic motions for each frequency (e.g., C-H stretch, C=N stretch, phenyl ring breathing).
Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculation. To correct for this, a "scaling factor" (typically around 0.96-0.98 for DFT methods) is applied to the computed frequencies. nih.gov Comparing the scaled theoretical spectrum with an experimental one allows for a confident assignment of each vibrational band. researchgate.netresearchgate.net
An illustrative data table of key simulated vibrational frequencies for Methanol, [(4-methylphenyl)imino]bis-(9CI) is shown below.
| Vibrational Mode | Illustrative Scaled Frequency (cm⁻¹) | Description |
| C-H Stretch (Aromatic) | 3050-3100 | Stretching of C-H bonds on the phenyl rings. |
| C-H Stretch (Methyl) | 2920-2980 | Symmetric and asymmetric stretching of methyl C-H bonds. |
| C=N Stretch | 1640 | Stretching of the carbon-nitrogen double bonds in the imino group. |
| C-N Stretch | 1310 | Stretching of the carbon-nitrogen single bonds. |
| Phenyl Ring Modes | 1500-1600 | In-plane stretching vibrations of the carbon-carbon bonds in the aromatic rings. |
Note: This table contains illustrative data for demonstrative purposes and does not represent published experimental or calculated values.
Through these computational techniques, a comprehensive theoretical understanding of Methanol, [(4-methylphenyl)imino]bis-(9CI) can be achieved, complementing and guiding experimental investigations. nih.govnih.gov
Coordination Chemistry and Ligand Functionality of Methanol, 4 Methylphenyl Imino Bis 9ci
Design and Synthesis of Metal Complexes with Methanol (B129727), [(4-methylphenyl)imino]bis-(9CI) as a Ligand
The synthesis of metal complexes with "Methanol, [(4-methylphenyl)imino]bis-(9CI)" would likely follow established methodologies for forming complexes with N,O-donor ligands. A general approach would involve the reaction of a soluble metal salt (e.g., chlorides, nitrates, or acetates of the desired metal) with the ligand in a suitable solvent, such as ethanol or methanol. The reaction may require refluxing and the addition of a weak base to facilitate the deprotonation of the hydroxyl groups, promoting coordination to the metal center.
The synthesis of related bis-imine Schiff base complexes often involves the condensation of an aldehyde or ketone with a primary amine, followed by complexation with a metal salt. For instance, new Schiff base bis-imine ligands have been synthesized and subsequently used to prepare metal complexes in a 2:1 ligand-to-metal ratio. scispace.com Similarly, the synthesis of transition metal complexes with aniline (B41778) derivative Schiff bases has been achieved by reacting the ligand with metal chlorides in ethanol under reflux. uni-bayreuth.de
Chelation Modes and Denticity of the Bis(imino) Structure
"Methanol, [(4-methylphenyl)imino]bis-(9CI)" possesses a central nitrogen atom and two hydroxyl groups, making it a potentially versatile ligand. Based on its structure, several chelation modes and denticities can be predicted.
Bidentate (N,O) Chelation: The ligand could coordinate to a metal center through the nitrogen atom and one of the hydroxyl oxygen atoms, forming a stable five-membered chelate ring. This is a common coordination mode for amino-alcohol ligands. Polydentate N,O-ligands are known to interact with transition metals through both covalent bonding with oxygen and hemilabile coordination through nitrogen. nih.gov
Tridentate (O,N,O) Chelation: In a pincer-like fashion, the ligand could coordinate through both oxygen atoms and the central nitrogen atom to a single metal center. This would result in the formation of two five-membered chelate rings, a highly stable arrangement known as the chelate effect. uni-bayreuth.de Tridentate ligands can bind tightly to a metal center. uni-bayreuth.de
Bridging Ligand: The ligand could also act as a bridging ligand between two or more metal centers. For example, one hydroxyl group could coordinate to one metal center, while the other hydroxyl group coordinates to a second metal center, with the nitrogen atom potentially coordinating to one of the metals as well.
The actual chelation mode would depend on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction stoichiometry, and the presence of other competing ligands in the coordination sphere.
Influence of the Methanol Backbone on Coordination Geometry
The flexible bis(methanol) backbone of the ligand allows for considerable conformational freedom, which would influence the coordination geometry of the resulting metal complexes. The ability of the C-N and C-O bonds to rotate would permit the ligand to adapt to the preferred coordination geometry of various metal ions.
For instance, with a metal that favors a square planar geometry (e.g., Ni(II), Pd(II), Pt(II)), the ligand could adopt a conformation that allows for the formation of a stable, planar complex. youtube.com For metals that prefer octahedral geometry (e.g., Co(III), Cr(III), Fe(III)), two molecules of the ligand could potentially coordinate in a tridentate fashion, or one ligand could coordinate along with other ancillary ligands to satisfy the six-coordination sphere. youtube.comlibretexts.org
Transition Metal Complexes and Their Electronic Structures
The coordination of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" to transition metals would significantly influence the electronic properties of the metal center.
d-Orbital Splitting and Ligand Field Theory Considerations
According to Ligand Field Theory, the interaction between the ligand's donor atoms (N and O) and the d-orbitals of the transition metal would cause a splitting of the d-orbitals into different energy levels. The magnitude of this splitting (Δ) depends on the geometry of the complex and the nature of the ligand.
Octahedral Complexes: In an octahedral environment, the d-orbitals split into a lower-energy t2g set (dxy, dxz, dyz) and a higher-energy eg set (dz², dx²-y²). libretexts.org
Tetrahedral Complexes: In a tetrahedral field, the splitting is inverted and smaller, with a lower-energy e set and a higher-energy t2 set. libretexts.org
Square Planar Complexes: The d-orbital splitting in square planar complexes is more complex, with the dx²-y² orbital being the highest in energy. libretexts.org
The nitrogen and oxygen donor atoms of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" would be considered moderate to strong field ligands. The spectrochemical series can be used to predict the relative strength of the ligand field.
Spin States and Magnetic Properties of Derived Complexes
The magnitude of the d-orbital splitting (Δ) relative to the spin-pairing energy (P) determines the spin state of the complex.
High-Spin Complexes: If Δ is small (weak-field ligands), electrons will occupy the higher-energy d-orbitals before pairing up in the lower-energy orbitals, resulting in a high-spin complex with a larger number of unpaired electrons.
Low-Spin Complexes: If Δ is large (strong-field ligands), it is energetically more favorable for electrons to pair up in the lower-energy orbitals, leading to a low-spin complex with fewer or no unpaired electrons.
The number of unpaired electrons dictates the magnetic properties of the complex. Complexes with unpaired electrons will be paramagnetic, while those with all paired electrons will be diamagnetic. The magnetic moment of a paramagnetic complex can be experimentally measured and provides insight into the number of unpaired electrons and, consequently, the electronic configuration and spin state of the metal ion.
Main Group Metal and Lanthanide/Actinide Coordination Studies
While no specific studies on the coordination of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" with main group metals, lanthanides, or actinides have been found, some general predictions can be made based on the properties of these elements.
Main Group Metals: The N,O-donor set of the ligand would be suitable for coordinating to Lewis acidic main group metals such as aluminum, gallium, and tin. The coordination would likely involve the formation of stable chelate rings, similar to transition metal complexes.
Lanthanides and Actinides: Lanthanide and actinide ions are hard Lewis acids and typically favor coordination with hard donor atoms like oxygen. researchgate.net Therefore, the hydroxyl groups of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" would be the primary coordination sites. Due to their large ionic radii, lanthanides and actinides often exhibit high coordination numbers (typically 8 or 9). uni-bayreuth.de It is plausible that multiple molecules of the ligand or a combination of the ligand and solvent molecules would coordinate to a single lanthanide or actinide ion. The coordination chemistry of lanthanides and actinides is often dominated by electrostatic interactions. researchgate.net
The design of ligands for the selective complexation of actinides over lanthanides is an area of active research, often exploiting subtle differences in their bonding preferences. nih.gov Ligands with soft donor atoms can show selectivity for actinides due to a greater degree of covalency in the actinide-ligand bond. researchgate.net
Polymerization and Self-Assembly Through Coordination Bonds
The molecular architecture of Methanol, [(4-methylphenyl)imino]bis-(9CI) suggests its potential as a versatile building block in the construction of extended chemical structures through coordination-driven self-assembly. The presence of both a nitrogen donor atom and two hydroxyl groups offers multiple potential coordination sites, enabling the formation of intricate one-, two-, or three-dimensional networks.
Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands nih.gov. The design and synthesis of these materials are of significant interest due to their potential applications in gas storage, separation, and catalysis.
While no specific MOFs or coordination polymers based on Methanol, [(4-methylphenyl)imino]bis-(9CI) have been documented, its structure is conducive to forming such materials. The central imino nitrogen can coordinate to a metal center, and the two hydroxymethyl groups can act as bridging ligands, potentially in their deprotonated alkoxide form, to link multiple metal centers. The tolyl group provides a degree of steric bulk and can influence the packing of the resulting framework.
The formation of coordination polymers often relies on the versatile coordination modes of ligands like Methanol, [(4-methylphenyl)imino]bis-(9CI). The flexibility of the hydroxymethyl arms would allow for the accommodation of various metal ion coordination geometries, leading to a diversity of network topologies. The choice of metal ion and reaction conditions would be critical in directing the assembly of a specific polymeric structure. For instance, the use of divalent transition metals like zinc(II) or copper(II) could be expected to yield stable frameworks.
Below is a hypothetical data table illustrating the potential structural characteristics of coordination polymers formed with this ligand and different metal ions, based on principles of coordination chemistry.
| Metal Ion | Expected Coordination Geometry | Potential Polymer Dimensionality | Key Structural Features |
| Cu(II) | Octahedral or Square Planar | 1D Chain or 2D Layer | Bridging alkoxide groups from deprotonated hydroxymethyls. |
| Zn(II) | Tetrahedral or Octahedral | 2D Layer or 3D Framework | Tetrahedral nodes linked by the tridentate ligand. |
| Cd(II) | Octahedral or Heptacoordinate | 3D Framework | Potential for defect cubane-like motifs with bridging chlorides if present. nih.gov |
| Mn(II) | Octahedral | 2D Layer or 3D Framework | High-spin complexes with potential for interesting magnetic properties. |
This table presents hypothetical data based on the expected coordination behavior of the ligand with various metal ions.
Beyond the formation of crystalline coordination polymers, Methanol, [(4-methylphenyl)imino]bis-(9CI) is also a candidate for constructing discrete supramolecular assemblies through coordination bonds. The principles of supramolecular chemistry, which involve non-covalent interactions, can be harnessed to create complex, functional architectures researchgate.net.
In the presence of suitable metal ions, this ligand could form well-defined polynuclear complexes, such as dimers, trimers, or larger cages. The directionality of the coordination bonds, combined with weaker interactions like hydrogen bonding (from the hydroxyl groups) and π-π stacking (from the tolyl rings), would govern the final structure of the assembly. For example, the hydroxyl groups could engage in intramolecular or intermolecular hydrogen bonding, further stabilizing the supramolecular structure.
The self-assembly process would be highly dependent on factors such as the metal-to-ligand ratio, the solvent system, and the presence of counter-ions. By carefully tuning these parameters, it is conceivable to direct the formation of specific supramolecular structures with desired shapes and functionalities.
Electrochemical Properties of Metal Complexes
The electrochemical behavior of metal complexes is a critical aspect of their characterization and potential application, particularly in areas such as catalysis, sensing, and materials science. The redox properties of complexes containing Methanol, [(4-methylphenyl)imino]bis-(9CI) would be influenced by the nature of the metal center, the coordination environment imposed by the ligand, and the electronic effects of the ligand's substituents.
The redox potential of a metal complex indicates the ease with which it can be oxidized or reduced. For complexes of Methanol, [(4-methylphenyl)imino]bis-(9CI), the electron-donating nature of the tolyl group and the potential for the ligand to act as a multi-electron reservoir could significantly influence the redox potentials of the coordinated metal ion.
Ligands with imine functionalities, such as the related bis(imino)pyridine systems, are known to be "redox non-innocent," meaning the ligand itself can participate in redox processes mdpi.comresearchgate.net. It is plausible that Methanol, [(4-methylphenyl)imino]bis-(9CI) could also exhibit this behavior. The electron transfer mechanism in its metal complexes could therefore involve either a metal-centered or a ligand-centered process, or a combination of both. Cyclic voltammetry would be a key technique to investigate these mechanisms, revealing the reversibility and number of electrons involved in each redox step.
The following table provides hypothetical redox potential data for a series of first-row transition metal complexes with this ligand, illustrating the expected trends based on the known electrochemical behavior of similar complexes.
| Metal Complex | Redox Couple | Potential (V vs. Fc/Fc+) | Electron Transfer Character |
| [Fe(L)2]Cl2 | Fe(II)/Fe(III) | +0.35 | Quasi-reversible, metal-centered |
| [Co(L)2]Cl2 | Co(II)/Co(III) | +0.60 | Reversible, metal-centered |
| [Ni(L)2]Cl2 | Ni(II)/Ni(III) | +0.85 | Irreversible, metal-centered |
| [Cu(L)2]Cl2 | Cu(I)/Cu(II) | +0.10 | Reversible, metal-centered |
This table contains hypothetical data for illustrative purposes. L represents the ligand Methanol, [(4-methylphenyl)imino]bis-. The potentials are referenced against the ferrocene/ferrocenium couple.
The stability of a metal complex in various oxidation states is crucial for its practical applications. The coordination of Methanol, [(4-methylphenyl)imino]bis-(9CI) would be expected to stabilize certain oxidation states of the metal center. The N,O,O-tridentate coordination sphere provided by the ligand could offer sufficient electronic and steric saturation to support stable complexes.
The speciation of the complex, or the different forms it can take in solution, would likely change with the oxidation state of the metal. For example, a change in oxidation state could lead to a change in coordination number or geometry. Spectroelectrochemical techniques, which combine spectroscopic and electrochemical measurements, would be invaluable for characterizing the different species present at various applied potentials.
The ability of the ligand to stabilize multiple oxidation states could be particularly relevant for catalytic applications, where the metal center may need to cycle between different redox states to facilitate a chemical transformation. Research on related redox-active ligands has shown that the ligand framework plays a critical role in modulating the reactivity and stability of the metal center throughout the catalytic cycle nih.govemory.edu.
While direct experimental data on the coordination chemistry and electrochemical properties of Methanol, [(4-methylphenyl)imino]bis-(9CI) are scarce, a thorough analysis of its structure allows for informed predictions about its behavior. Its potential as a versatile ligand for the construction of coordination polymers and supramolecular architectures is evident from its multiple donor sites and flexible nature. Furthermore, the electronic characteristics of its metal complexes are likely to be rich and tunable, with potential for redox non-innocence and applications in catalysis. Future experimental investigations are necessary to validate these hypotheses and fully unlock the potential of this intriguing compound in the field of coordination chemistry.
Applications in Catalysis and Advanced Materials Design Based on Methanol, 4 Methylphenyl Imino Bis 9ci Scaffolds Academic Focus
Catalytic Activity of Metal Complexes Derived from Methanol (B129727), [(4-methylphenyl)imino]bis-(9CI)
The catalytic utility of metal complexes derived from ligands is a cornerstone of modern chemical synthesis. The "Methanol, [(4-methylphenyl)imino]bis-(9CI)" scaffold can be readily transformed into multidentate ligands, such as Schiff bases, by condensation of the amino group with aldehydes or ketones. peerj.comchemistryjournal.net These ligands can then coordinate with a variety of transition metals to form catalytically active complexes. researchgate.netnih.gov
Homogeneous Catalysis: Ligand Design for Enhanced Reactivity and Selectivity
In homogeneous catalysis, the design of the ligand sphere around a metal center is paramount for controlling reactivity and selectivity. Ligands derived from "Methanol, [(4-methylphenyl)imino]bis-(9CI)" offer several features that can be exploited for this purpose. The electronic properties of the catalyst can be tuned by modifying the substituents on the aromatic ring of the aniline (B41778) precursor. The hydroxymethyl groups can be further functionalized to introduce steric bulk or additional coordinating sites, thereby influencing the coordination geometry and accessibility of the metal center.
Schiff base ligands derived from p-toluidine (B81030) (a structural component of the target molecule) have been shown to form stable complexes with transition metals, which are effective in various catalytic transformations. researchgate.net The imine nitrogen and other donor atoms from the aldehyde or ketone precursor can chelate to a metal ion, creating a stable complex that can activate substrates and facilitate chemical reactions.
Heterogeneous Catalysis: Immobilization Strategies and Support Effects
To overcome challenges associated with catalyst separation and recycling in homogeneous systems, active catalytic complexes can be immobilized onto solid supports. The hydroxymethyl groups of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" provide convenient handles for covalent attachment to various support materials, such as silica, polymers, or graphene oxide. ekb.eg This immobilization can lead to robust and reusable heterogeneous catalysts.
The choice of support material can significantly influence the catalytic performance. For instance, immobilizing a Schiff base complex on a solid support can enhance its stability and, in some cases, modify its catalytic activity and selectivity due to interactions with the support surface. researchgate.net
| Immobilization Strategy | Support Material | Potential Advantages | Representative Metal Complex Type |
| Covalent Grafting | Silica (SiO2) | High surface area, thermal stability | Schiff Base-Metal Complexes |
| Coordination to Functionalized Polymers | Polystyrene | Tunable porosity, chemical inertness | Salen-type Metal Complexes |
| Adsorption/Entrapment | Zeolites | Shape selectivity, defined pore structure | Metal Nanoparticles with Organic Ligands |
Specific Reaction Types: Oxidation, Reduction, C-C Coupling, Polymerization Catalysis
Metal complexes derived from ligands analogous to "Methanol, [(4-methylphenyl)imino]bis-(9CI)" are expected to be active in a range of important catalytic reactions.
Oxidation and Reduction: Metal complexes are widely used as catalysts for oxidation and reduction reactions. nih.govnih.gov The specific outcome of the reaction is often determined by the nature of the metal center and the ligand environment. For example, metal complexes containing redox-active ligands can facilitate electron transfer processes that are central to many oxidation reactions. mdpi.com Amino acid-metal complexes have also demonstrated catalytic activity in oxidation reactions. scirp.orgsemanticscholar.org
C-C Coupling: Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. nobelprize.orgwikipedia.org Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Schiff base ligands and other nitrogen-containing ligands have been successfully employed in various C-C coupling reactions, suggesting that complexes derived from "Methanol, [(4-methylphenyl)imino]bis-(9CI)" could also be effective. researchgate.net Palladium-catalyzed C-N cross-coupling reactions are also a vital method for synthesizing anilines and their derivatives. nih.govbeilstein-journals.orgnih.gov
Polymerization Catalysis: Late transition metal complexes are important catalysts for olefin polymerization. mdpi.comresearchgate.netmdpi.comrsc.org The structure of the ligand has a profound impact on the properties of the resulting polymer, such as its molecular weight and branching. The steric and electronic properties of ligands derived from "Methanol, [(4-methylphenyl)imino]bis-(9CI)" could be tailored to control the polymerization process and produce polymers with desired characteristics.
| Reaction Type | Catalyst Type (Inferred) | Potential Substrates | Potential Products |
| Oxidation | Mn, Co, or Fe complexes | Alkenes, Alcohols | Epoxides, Aldehydes, Ketones |
| Reduction | Ru, Rh, or Ir complexes | Ketones, Aldehydes, Imines | Alcohols, Amines |
| C-C Coupling | Pd or Ni complexes | Aryl halides, Boronic acids | Biaryls, Substituted alkenes |
| Polymerization | Ni, Pd, or Fe complexes | Ethylene, Propylene | Polyethylene, Polypropylene |
Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. beilstein-journals.orgnwhitegroup.com The functional groups present in "Methanol, [(4-methylphenyl)imino]bis-(9CI)" make it an interesting building block for the construction of supramolecular assemblies.
Host-Guest Interactions with Small Molecules
The aniline moiety of the molecule can participate in hydrogen bonding and π-π stacking interactions, allowing it to act as a host for small guest molecules. nih.govresearchgate.net The hydroxymethyl groups can also form hydrogen bonds, further enhancing the binding capabilities. By modifying the structure of the molecule, for example, by incorporating it into a larger macrocyclic framework, it may be possible to create receptors with high selectivity for specific guest molecules. The principles of host-guest chemistry can be used to control catalytic activity. acs.org
Self-Assembled Structures and Nanoscale Architectures
The ability of molecules to self-assemble into well-defined structures is a key principle in nanoscience. "Methanol, [(4-methylphenyl)imino]bis-(9CI)" can act as a ligand that directs the self-assembly of metal ions into discrete coordination complexes or extended metal-organic frameworks (MOFs). researchgate.netnih.govnih.govrsc.org The geometry of the resulting structure will be dictated by the coordination preferences of the metal ion and the binding mode of the ligand. Such self-assembled structures can have applications in areas such as gas storage, separation, and catalysis.
Role as a Synthetic Intermediate for Novel Organic Frameworks
The utility of a molecule as a synthetic intermediate is predicated on its chemical reactivity and structural motifs, which allow it to be incorporated into larger, more complex structures. For "Methanol, [(4-methylphenyl)imino]bis-(9CI)," its potential lies in the reactive hydroxyl (-OH) groups and the central imine-related functionality.
Precursor in the Construction of Complex Heterocyclic Systems
In principle, the two hydroxyl groups of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" could serve as reactive sites for condensation reactions to form heterocyclic rings. Heterocyclic compounds are integral to many areas of chemistry, including pharmaceuticals and materials science. However, specific, documented examples of this compound being used as a primary precursor for complex heterocyclic systems are not readily found in prominent research databases. The synthesis of heterocyclic compounds is a vast field, with many established and diverse synthetic routes.
Building Block for Dendrimeric and Polymeric Structures
Dendrimers are highly branched, well-defined macromolecules, and their synthesis relies on the use of multifunctional building blocks. nih.govresearchgate.netnih.govmdpi.com Similarly, polymers are constructed from repeating monomer units. nih.govwur.nlmdpi.com The bifunctional nature of "Methanol, [(4-methylphenyl)imino]bis-(9CI)" (due to its two hydroxyl groups) theoretically allows it to act as a branching unit or a linear extender in the synthesis of dendrimers and polymers.
Table 1: Potential Polymerization Reactions Involving Methanol, [(4-methylphenyl)imino]bis-(9CI)
| Polymer Type | Potential Co-reactant | Linkage Formed |
| Polyesters | Dicarboxylic acids or their derivatives | Ester |
| Polyurethanes | Diisocyanates | Urethane |
| Polyethers | Dihalides (via Williamson ether synthesis) | Ether |
Despite this theoretical potential, there is a lack of specific research articles detailing the successful synthesis and characterization of dendrimers or polymers using "Methanol, [(4-methylphenyl)imino]bis-(9CI)" as a key monomer or building block. The stability of the imino-bis(methanol) functionality under various polymerization conditions could be a limiting factor.
Advanced Sensing and Recognition Systems (Conceptual)
The development of chemical sensors often relies on molecules that can selectively interact with an analyte of interest, leading to a measurable signal.
Chromogenic and Fluorogenic Signaling Mechanisms
Chromogenic and fluorogenic sensors undergo a change in color or fluorescence, respectively, upon binding with a target species. The design of such sensors often involves incorporating a recognition unit (a receptor) and a signaling unit (a chromophore or fluorophore) into the same molecule. While the aromatic ring in "Methanol, [(4-methylphenyl)imino]bis-(9CI)" could be part of a larger chromophoric system, there is no specific evidence in the literature that this compound or its direct derivatives have been developed as effective chromogenic or fluorogenic sensors.
Ion Sensing and Anion Recognition Studies
The field of ion sensing and anion recognition is an active area of supramolecular chemistry. nih.govnih.govbeilstein-journals.orgnih.gov Receptors for anions often utilize hydrogen bond donors, such as ureas, thioureas, or amides, to bind to the target anion. The hydroxyl groups in "Methanol, [(4-methylphenyl)imino]bis-(9CI)" have the potential to act as hydrogen bond donors.
Table 2: Potential Hydrogen Bonding Interactions in Anion Recognition
| Functional Group | Interaction Type | Potential Anion Targets |
| Hydroxyl (-OH) | Hydrogen Bond Donor | Halides (F⁻, Cl⁻, Br⁻), Oxoanions (e.g., acetate, phosphate) |
Future Research Directions and Emerging Paradigms for Methanol, 4 Methylphenyl Imino Bis 9ci Research
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of specialty chemicals like Methanol (B129727), [(4-methylphenyl)imino]bis-(9CI) is ripe for transition from traditional batch processes to continuous flow chemistry. Flow chemistry offers numerous advantages, including enhanced reaction control, improved safety, and facile scalability. The modular nature of flow reactors allows for the telescoping of reaction steps, potentially enabling a streamlined, multi-step synthesis of the target compound and its derivatives in a single, uninterrupted process.
Automated synthesis platforms, integrated with flow reactors, could revolutionize the exploration of this compound's chemical space. These systems can systematically vary reaction parameters such as temperature, pressure, reagent stoichiometry, and residence time to rapidly optimize reaction conditions for maximum yield and purity. An example of a potential automated flow synthesis setup is detailed in the table below.
| Parameter | Range | Purpose |
| Temperature | 25-150 °C | Optimization of reaction kinetics |
| Pressure | 1-15 bar | To work with low-boiling point reagents |
| Reagent Concentration | 0.1-2.0 M | To study the effect on reaction rate and yield |
| Residence Time | 1-60 min | To ensure complete reaction |
| Catalyst Screening | Various solid-supported catalysts | To identify the most efficient catalyst |
This approach would not only accelerate the synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI) but also facilitate the rapid generation of a library of derivatives for further study. The selective hydrogenation of nitroarenes to N-arylhydroxylamines has been successfully demonstrated in continuous-flow systems, showcasing the potential for fine chemical synthesis using this technology. mdpi.comresearchgate.net
Machine Learning and AI-Driven Discovery of New Reactions and Applications
Bio-Inspired Chemical Transformations and Biomimetic Systems (excluding clinical trials and medicinal applications)
Nature offers a vast repertoire of highly selective and efficient chemical transformations catalyzed by enzymes. Bio-inspired catalysis seeks to mimic these natural processes to develop novel and sustainable synthetic methods. rsc.org For Methanol, [(4-methylphenyl)imino]bis-(9CI), bio-inspired oxidation reactions could be employed to introduce new functional groups onto the aromatic ring or the hydroxymethyl moieties. For instance, mimicking the action of monooxygenase enzymes could lead to selective hydroxylation of the tolyl group. iupac.orgnih.govnih.gov
Biomimetic systems, such as nanozymes, could also be developed for the catalytic transformation of this compound. nih.gov These systems combine the advantageous features of enzymes, such as high selectivity, with the robustness of synthetic catalysts. The selective oxidation of amines to imines using laccase-mediated systems and other biomimetic catalysts has been demonstrated, suggesting that the imino functionality of the target molecule could be a handle for further bio-inspired transformations. nih.govsci-hub.se
| Bio-inspired Transformation | Potential Outcome |
| Monooxygenase Mimicry | Selective hydroxylation of the aromatic ring |
| Laccase-Mediator System | Oxidation of the imino group or hydroxymethyl groups |
| Amine Oxidase Mimicry | Selective transformation of the imino functionality |
Exploration of Solid-State Reactivity and Mechanochemistry
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. beilstein-journals.orgnih.gov The synthesis of imines via mechanochemical methods, such as ball milling, has been reported to be rapid and high-yielding. mdpi.com This approach could be a viable and sustainable route for the synthesis of Methanol, [(4-methylphenyl)imino]bis-(9CI) from p-toluidine (B81030) and formaldehyde (B43269) or a formaldehyde equivalent.
Solid-state reactivity also opens up possibilities for post-synthetic modification of the compound in its crystalline form. This could lead to the formation of novel polymorphs or co-crystals with unique physical and chemical properties. The green mechanochemical synthesis of imine-linked covalent organic frameworks (COFs) highlights the potential of this technique in creating complex, functional materials from imine precursors. rsc.orgrsc.org
Development of Sustainable Synthetic Routes and Methodologies
The principles of green chemistry are increasingly guiding the development of new synthetic methods. For Methanol, [(4-methylphenyl)imino]bis-(9CI), a key focus will be on developing synthetic routes that utilize renewable starting materials, employ environmentally benign solvents (such as water), and minimize waste generation. proquest.comrsc.org
One avenue of exploration is the use of biomass-derived platform chemicals. For instance, 5-hydroxymethylfurfural (B1680220) (HMF), a versatile compound derived from carbohydrates, contains functionalities that could potentially be transformed into structures analogous to the target molecule. unive.itnih.govnih.govresearchgate.net The development of catalytic systems that can efficiently convert such bio-based feedstocks would represent a significant step towards a more sustainable chemical industry.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of Methanol, [(4-methylphenyl)imino]bis-(9CI) can be achieved through the use of advanced in situ characterization techniques. Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the progress of a reaction in real-time, providing valuable kinetic and mechanistic data. nih.govcabidigitallibrary.orgresearchgate.net
The reaction of anilines with formaldehyde, a likely route to the target compound, could be monitored in situ to identify reaction intermediates and optimize conditions to avoid the formation of byproducts. This real-time analysis is particularly powerful when coupled with flow chemistry platforms, allowing for rapid process optimization.
| Technique | Information Gained |
| In situ FTIR | Identification of functional group transformations |
| In situ Raman | Monitoring of specific bond vibrations, kinetics |
| Mass Spectrometry | Detection of intermediates and products |
Expanding the Scope of Related Imino-bis-Alcohols and Their Derivatives
The structural motif of Methanol, [(4-methylphenyl)imino]bis-(9CI) serves as a template for the design and synthesis of a broader class of imino-bis-alcohols and their derivatives. By varying the substituent on the aromatic ring and modifying the alcohol moieties, a diverse library of compounds with a range of electronic and steric properties can be created.
The synthesis of chiral amino alcohols and imino alcohols is an area of significant interest due to their applications as chiral ligands and synthons in asymmetric catalysis. nih.govfrontiersin.orgorganic-chemistry.orgwestlake.edu.cntcichemicals.com The development of enantioselective synthetic routes to chiral derivatives of Methanol, [(4-methylphenyl)imino]bis-(9CI) would be a valuable contribution to this field. Furthermore, the bis(hydroxymethyl) groups can serve as handles for further derivatization, for example, through polymerization to create novel functional materials. The synthesis of high-nuclearity clusters using 2,6-bis(hydroxymethyl)phenols demonstrates the potential of such diol functionalities in coordination chemistry and materials science. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


